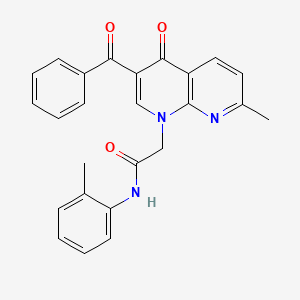
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dimethylthiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dimethylthiazol-2-yl)benzamide, also known as CMFDA, is a fluorescent dye that is widely used in scientific research. It is a small molecule that can easily penetrate cell membranes and bind to intracellular proteins, making it a valuable tool for studying cellular processes.
Applications De Recherche Scientifique
Chemical Properties and Potential Applications
Chemical Structure and Pharmacology of Non-Fentanil Synthetic Opioids:
- A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, is presented. These compounds are known for their impact on drug markets, prevalence, and harm, showcasing the significance of their chemical structure in pharmacological effects (Sharma et al., 2018).
DNA Binding and Applications in Biophysical Chemistry:
- Hoechst 33258 and its analogues, including benzimidazole derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This feature is essential for various applications in biophysical chemistry, including fluorescent DNA staining and potential use in rational drug design (Issar & Kakkar, 2013).
Degradation and Stability Studies of Nitisinone (NTBC):
- While not directly related to the compound , nitisinone (NTBC) serves as an example of how the stability and degradation pathways of synthetic compounds are crucial for understanding their pharmacokinetics and potential environmental impact. Such studies contribute to a better understanding of the risks and benefits associated with the medical application of synthetic compounds (Barchańska et al., 2019).
Propriétés
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-13-14(2)26-19(20-13)21-18(23)15-9-11-17(12-10-15)27(24,25)22(3)16-7-5-4-6-8-16/h9-12,16H,4-8H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUHLNZVFYMSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2478583.png)


![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/no-structure.png)




amine](/img/structure/B2478596.png)

![[2-Chloro-5-(difluoromethyl)phenyl]methanol](/img/structure/B2478599.png)
